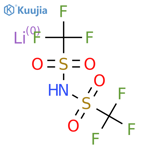

Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction

,

Tetrahedron,

2002,

58(41),

8219-8226

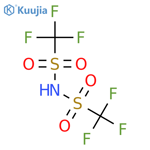

![Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- structure](https://es.kuujia.com/scimg/cas/82113-66-4x500.png)